molecular formula C13H11ClN4S B12586427 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine CAS No. 646510-58-9

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine

Cat. No.: B12586427
CAS No.: 646510-58-9
M. Wt: 290.77 g/mol
InChI Key: WSYYMPAPBKDAPU-UHFFFAOYSA-N
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Description

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C₁₃H₁₁ClN₄S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a sulfanyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylthiophenol and 2,6-dichloropurine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.

    Nucleophilic Substitution: The deprotonated thiol group attacks the 6-position of 2,6-dichloropurine, replacing the chlorine atom with the 2,5-dimethylphenylsulfanyl group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfanyl group.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with potential biological activity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate nucleophiles for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation of the sulfanyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted purines can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Reduction Products: The major product of reduction is the original sulfanyl compound.

Scientific Research Applications

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: A simpler analog with a chloro group at the 6-position.

    2,6-dichloropurine: A precursor in the synthesis of the target compound.

    6-(2,5-dimethylphenyl)sulfanyl-7H-purine: A related compound without the chloro group.

Uniqueness

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

646510-58-9

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H11ClN4S/c1-7-3-4-8(2)9(5-7)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18)

InChI Key

WSYYMPAPBKDAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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